1H-Indole, 3-(3-pyridinyl)-
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Overview
Description
1H-Indole, 3-(3-pyridinyl)- is a heterocyclic compound that combines the structural features of both indole and pyridine. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Pyridine, on the other hand, is a six-membered ring containing one nitrogen atom. The combination of these two structures results in a compound with unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 3-(3-pyridinyl)- can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . Another method involves the cyclization of ortho-nitrotoluene derivatives followed by reduction and cyclization to form the indole ring .
Industrial Production Methods: Industrial production of indole derivatives often involves multi-step processes that include nitration, reduction, and cyclization reactions. These processes are optimized for high yield and purity, and they often employ catalysts and specific reaction conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 3-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted indoles, oxo derivatives, and dihydro derivatives .
Scientific Research Applications
1H-Indole, 3-(3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 3-(3-pyridinyl)- involves its interaction with various molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can interact with enzymes and receptors involved in cell signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with similar biological activities.
3-(2-Pyridyl)indole: A compound with a similar structure but different substitution pattern.
Uniqueness: 1H-Indole, 3-(3-pyridinyl)- is unique due to its specific combination of indole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-pyridin-3-yl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-6-13-11(5-1)12(9-15-13)10-4-3-7-14-8-10/h1-9,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCSOKNICUBHAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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